REACTION_CXSMILES
|
[F:1][C:2]1[N:7]=[CH:6][C:5]([C:8]([OH:10])=O)=[CH:4][CH:3]=1.S(Cl)([Cl:13])=O>>[F:1][C:2]1[N:7]=[CH:6][C:5]([C:8]([Cl:13])=[O:10])=[CH:4][CH:3]=1
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Name
|
|
Quantity
|
5 g
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Type
|
reactant
|
Smiles
|
FC1=CC=C(C=N1)C(=O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 100-mL round-bottom flask was placed
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Type
|
CONCENTRATION
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Details
|
concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=N1)C(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |